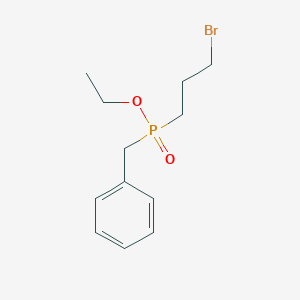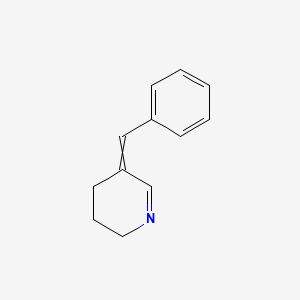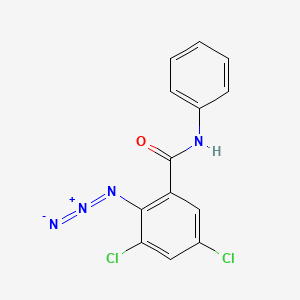![molecular formula C16H26OS B14378889 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene CAS No. 90184-15-9](/img/structure/B14378889.png)
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene is a chemical compound known for its unique structure and properties. This compound features a benzene ring substituted with an ethylsulfanyl group and a propoxy group, along with a 2-methylbutan-2-yl group. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the benzene ring, followed by the introduction of the ethylsulfanyl and propoxy groups through nucleophilic substitution reactions. The 2-methylbutan-2-yl group is then added via Friedel-Crafts alkylation.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the Friedel-Crafts alkylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
化学反应分析
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethylsulfanyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where halides or other nucleophiles replace the propoxy group.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. These reactions are generally conducted under ambient or slightly elevated temperatures.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted benzene derivatives, and various substituted benzene compounds.
科学研究应用
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene finds applications in multiple scientific domains:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[3-(Ethanesulfinyl)propoxy]-4-(2-methylbutan-2-yl)benzene share structural similarities but differ in their functional groups.
Uniqueness: The presence of the ethylsulfanyl group and the specific arrangement of substituents on the benzene ring make it unique, influencing its reactivity and applications.
属性
CAS 编号 |
90184-15-9 |
|---|---|
分子式 |
C16H26OS |
分子量 |
266.4 g/mol |
IUPAC 名称 |
1-(3-ethylsulfanylpropoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26OS/c1-5-16(3,4)14-8-10-15(11-9-14)17-12-7-13-18-6-2/h8-11H,5-7,12-13H2,1-4H3 |
InChI 键 |
QHTXVMIIHYKKIA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCSCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)



![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)


